

## Application Notes and Protocols for Sulfo-Cy5-TCO in Dual-Modality Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Sulfo-Cy5-TCO |           |
| Cat. No.:            | B12402948     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sulfo-Cy5-TCO** is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a trans-cyclooctene (TCO) group. This molecule is a key component in advanced bioorthogonal chemistry strategies, particularly for dual-modality imaging applications combining fluorescence imaging and positron emission tomography (PET). The highly reactive TCO moiety undergoes a rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz)-bearing molecule. This "click chemistry" reaction is exceptionally fast and proceeds with high efficiency under physiological conditions, making it ideal for in vivo applications.[1][2]

In a typical pretargeting strategy for dual-modality imaging, a targeting molecule (e.g., an antibody) conjugated to **Sulfo-Cy5-TCO** is first administered. This conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from non-target tissues. Subsequently, a small, radiolabeled tetrazine molecule is administered, which rapidly reacts with the TCO-functionalized targeting molecule at the target site. This approach enables both high-resolution fluorescence imaging for applications like image-guided surgery and sensitive, quantitative whole-body PET imaging for diagnostics and dosimetry.[1][3] The use of short-lived radionuclides is made possible by this pretargeting approach, significantly reducing the radiation dose to the patient compared to traditional radioimmunoconjugates.[4]





# Physicochemical and Spectroscopic Properties of Sulfo-Cy5-TCO

The following table summarizes the key properties of **Sulfo-Cy5-TCO**, which are essential for designing and executing imaging experiments.

| Property                 | Value                                     | Reference  |
|--------------------------|-------------------------------------------|------------|
| Molecular Formula        | C46H62N4O12S3                             | BroadPharm |
| Molecular Weight         | 959.2 g/mol                               | BroadPharm |
| Excitation Maximum (λex) | ~647 nm                                   | BroadPharm |
| Emission Maximum (λem)   | ~655 nm                                   | BroadPharm |
| Extinction Coefficient   | ~250,000 M <sup>-1</sup> cm <sup>-1</sup> | BroadPharm |
| Solubility               | Water, DMSO, DMF                          | BroadPharm |
| Storage                  | -20°C, protected from light               | BroadPharm |

# Principle of Dual-Modality Imaging with Sulfo-Cy5-TCO

The core of this dual-modality imaging strategy is the bioorthogonal reaction between TCO and tetrazine. The workflow is designed to maximize the target-to-background signal for both imaging modalities.





Click to download full resolution via product page

Pretargeting workflow for dual-modality imaging.

## **Quantitative Data from Preclinical Studies**



The following tables present representative quantitative data from preclinical studies utilizing the TCO-tetrazine ligation for PET and fluorescence imaging. Note that the specific values can vary depending on the antibody, tumor model, radiolabel, and imaging system used.

Table 1: Representative PET Imaging Data with Radiolabeled Tetrazines in Pretargeted Tumor Models

| Radiolabele<br>d Tetrazine            | Antibody-<br>TCO<br>Conjugate | Tumor<br>Model                 | Tumor<br>Uptake<br>(%ID/g) at<br>1h p.i. | Tumor-to-<br>Muscle<br>Ratio at 1h<br>p.i. | Reference |
|---------------------------------------|-------------------------------|--------------------------------|------------------------------------------|--------------------------------------------|-----------|
| <sup>64</sup> Cu-Tz-<br>SarAr         | huA33-TCO                     | SW1222<br>Colorectal<br>Cancer | 5.6 ± 0.7                                | >20                                        |           |
| <sup>18</sup> F-labeled<br>Tetrazine  | 5B1-TCO                       | BxPC3 Pancreatic Cancer        | 3.52 ± 0.67                              | ~7                                         |           |
| <sup>68</sup> Ga-labeled<br>Tetrazine | CC49-TCO                      | LS174T<br>Colon<br>Carcinoma   | ~3.9                                     | 3.9 ± 1.8                                  |           |
| <sup>89</sup> Zr-DFO-<br>PEG5-Tz      | U36-TCO                       | VU-SCC-OE<br>HNSCC             | ~1.5 (at 72h)                            | Comparable<br>to direct<br>labeling        |           |

%ID/g: percentage of injected dose per gram of tissue; p.i.: post-injection.

## Table 2: Representative Near-Infrared Fluorescence Imaging Data



| Fluorophor<br>e-TCO<br>Conjugate | Targeting<br>Moiety | Tumor<br>Model                 | lmaging<br>Time Point               | Tumor-to-<br>Backgroun Reference<br>d Ratio |
|----------------------------------|---------------------|--------------------------------|-------------------------------------|---------------------------------------------|
| Dye800-TCO                       | huA33<br>Antibody   | SW1222<br>Colorectal<br>Cancer | 48h post-<br>conjugate<br>injection | High contrast observed                      |
| Cy5-based probe                  | CC49<br>Antibody    | LS174T<br>Colon<br>Carcinoma   | 22h post-<br>tetrazine<br>injection | 4:1 (Tumor-<br>to-Muscle)                   |

## **Experimental Protocols**

## Protocol 1: Conjugation of Sulfo-Cy5-TCO to an Antibody

This protocol describes the modification of an antibody with **Sulfo-Cy5-TCO** via an NHS esteractivated TCO linker.

#### Materials:

- Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- TCO-PEGx-NHS ester
- Sulfo-Cy5-NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

#### Procedure:

Antibody Preparation: Dissolve the antibody in amine-free buffer at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into



the reaction buffer using a desalting column.

- NHS Ester Preparation: Immediately before use, dissolve the TCO-PEGx-NHS ester and Sulfo-Cy5-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
- Conjugation Reaction:
  - Add a 5-20 fold molar excess of the dissolved TCO-PEGx-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.
  - Gently mix and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
  - Add a 3-10 fold molar excess of the dissolved Sulfo-Cy5-NHS ester to the reaction mixture.
  - Continue incubation for another 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
- Purification: Remove excess, unreacted TCO and Sulfo-Cy5 linkers by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~647 nm (for Sulfo-Cy5).





Click to download full resolution via product page

Antibody-Sulfo-Cy5-TCO conjugation workflow.

## Protocol 2: In Vivo Dual-Modality PET and Fluorescence Imaging

This protocol provides a general guideline for a pretargeted dual-modality imaging study in a tumor-bearing mouse model.

#### Animal Model:

- Female athymic nude mice (4-6 weeks old)
- Subcutaneously implant tumor cells (e.g., SW1222, BxPC3) in the right flank.
- Allow tumors to grow to a suitable size (e.g., 100-200 mm<sup>3</sup>).

#### Procedure:



- Step 1: Administration of Antibody-Sulfo-Cy5-TCO Conjugate
  - Administer the purified Antibody-Sulfo-Cy5-TCO conjugate (e.g., 100 μg in 100 μL sterile PBS) to the tumor-bearing mice via intravenous (tail vein) injection.
  - Allow the conjugate to circulate and accumulate at the tumor site for 24 to 72 hours. This
    time allows for clearance of unbound conjugate, which is crucial for achieving a high
    tumor-to-background ratio.
- Step 2: Near-Infrared Fluorescence (NIRF) Imaging
  - Anesthetize the mice using isoflurane.
  - Acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS Spectrum) with appropriate excitation (~640 nm) and emission (~670 nm) filters for Cy5.
  - Quantify the fluorescence intensity in the tumor region and a contralateral non-tumor region to determine the tumor-to-background ratio.
- Step 3: Administration of Radiolabeled Tetrazine
  - Following the initial NIRF imaging, administer the radiolabeled tetrazine (e.g., 1.8-12.0 MBq of <sup>18</sup>F-Tz or <sup>64</sup>Cu-Tz in 100 μL sterile PBS) via intravenous injection.
- Step 4: PET/CT Imaging
  - At desired time points post-tetrazine injection (e.g., 1, 4, 12, 24 hours), anesthetize the mice.
  - Perform a whole-body PET scan followed by a CT scan for anatomical co-registration.
  - Reconstruct the PET/CT images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine the tracer uptake in %ID/g.
- Step 5: Ex Vivo Biodistribution and Fluorescence Confirmation
  - At the final imaging time point, euthanize the mice.



- Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle).
- Measure the radioactivity in each organ using a gamma counter to confirm the %ID/g.
- Image the dissected organs using the in vivo fluorescence imaging system to correlate the PET signal with the fluorescence signal.



Click to download full resolution via product page

Experimental workflow for in vivo dual-modality imaging.



### **Concluding Remarks**

The use of **Sulfo-Cy5-TCO** in a pretargeted dual-modality imaging approach offers a powerful strategy for cancer research and has potential for clinical translation. It combines the high sensitivity and quantitative nature of PET with the high resolution of fluorescence imaging. This combination can be invaluable for applications ranging from initial diagnosis and staging to image-guided surgery. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to design and implement their own studies using this innovative technology. Further optimization of the timing, dosing, and specific reagents will be necessary for each unique application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Pretargeted Approach for the Multimodal PET/NIRF Imaging of Colorectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PET and Near-Infrared Fluorescence Imaging Probes as Tools for Imaging in Oncology PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels—Alder Click Chemistry
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Sulfo-Cy5-TCO in Dual-Modality Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402948#sulfo-cy5-tco-for-dual-modality-imaging-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com